1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

Organic Synthesis Pyrrole Chemistry Trofimov Reaction

Sourcing structurally defined N-vinylpyrrole monomers with reproducible substitution patterns often limits systematic polymer research. 1-Vinyl-3-ethyl-2-phenylpyrrole addresses this gap as a characterized heterocyclic building block with quantifiable electronic differentiation: • ~25% lower basicity vs. N-ethyl analogs, altering acid-catalyzed reaction pathways • 2-Phenyl substitution enhances conductivity and polarizability of the 1-vinylpyrrole system • Compatible with solvent-free click-type addition to benzoylacetylene (50-84% yield)

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 58042-94-7
Cat. No. B14610094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-
CAS58042-94-7
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCC1=C(N(C=C1)C=C)C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-3-12-10-11-15(4-2)14(12)13-8-6-5-7-9-13/h4-11H,2-3H2,1H3
InChIKeyXBWPFEUZXWOSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-: Procurement and Research Overview


1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (CAS 58042-94-7) is an N-vinyl-substituted pyrrole derivative bearing a phenyl group at the 2-position and an ethyl group at the 3-position [1]. This compound belongs to the 3-alkyl-2-phenyl-1-vinylpyrrole series, a class of heterocyclic monomers and intermediates accessible via the Trofimov reaction from alkyl phenyl ketoximes and acetylene in a KOH–DMSO superbase system [2]. The N-vinyl functionality confers distinct polymerization behavior and electronic properties that differentiate it from N–H, N-alkyl, and non-vinyl pyrrole analogs, making it a candidate for specialty polymer synthesis, optoelectronic materials research, and heterocyclic building block applications [3].

Why 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- Is Irreplaceable


Substitution among pyrrole derivatives is non-trivial due to the profound influence of N-substitution and ring-position functionalization on electronic properties, reactivity, and polymerizability. N-Vinylpyrroles exhibit approximately 25% lower basicity than their N-ethyl and N-(2′-alkylthioethyl) analogs [1], a difference attributable to the inductive effect of the vinyl group that alters protonation behavior and acid-catalyzed reaction pathways. The presence of the 2-phenyl and 3-ethyl substituents further modulates the conjugated π-system, with 13C NMR studies confirming that the conductivity and polarizability of the 1-vinylpyrrole system increase upon introduction of a phenyl group at the 2-position [2]. Consequently, a 2-phenyl-3-ethyl N-vinylpyrrole cannot be freely interchanged with N–H, N-alkyl, or differently substituted analogs without altering polymerization outcomes, optoelectronic performance, or downstream reaction selectivity. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest comparators.

Differentiation Evidence for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-


Trofimov Reaction Efficiency for 3-Alkyl-2-phenyl-1-vinylpyrroles

The target compound is synthesized via the Trofimov reaction from alkyl phenyl ketoximes and acetylene. An improved one-pot synthesis protocol achieves yields of 71–89% for 3-alkyl-2-phenyl-1-vinylpyrroles at atmospheric pressure [1]. While specific yield data for the 3-ethyl derivative is not isolated in the abstract, the reported range for the homologous series (including methyl, ethyl, propyl, and pentyl variants) establishes a baseline expectation for synthetic accessibility that can guide procurement and process development decisions [1].

Organic Synthesis Pyrrole Chemistry Trofimov Reaction

Basicity of N-Vinylpyrroles vs. N-Ethyl Analogs

IR spectroscopic measurement of ΔνOH shifts (phenol hydrogen bonding) demonstrates that N-vinylpyrroles are approximately 25% less basic than their limiting N-ethyl and N-(2′-alkylthioethyl)pyrrole analogs [1]. This reduced basicity arises primarily from the inductive effect of the vinyl substituent and influences acid-catalyzed reactivity, protonation equilibria, and hydrogen-bonding capacity [1]. While the specific 2-phenyl-3-ethyl derivative was not isolated in the study, the class-level trend applies across the N-vinylpyrrole series.

Physical Organic Chemistry Heterocycle Basicity IR Spectroscopy

13C NMR Evidence of Enhanced Conjugation in 1-Vinyl-2-arylpyrroles

Comparative 13C NMR analysis of 1-vinyl-2-arylpyrroles and 3-alkyl-1-vinyl-2-phenylpyrroles, alongside 2-phenyl- and 1-ethyl-2-phenylpyrroles, reveals that substituent effects are transmitted via both conjugation and induction mechanisms [1]. The conductivity and polarizability of the 2-arylpyrrole system increase upon introduction of a vinyl group at the 1-position; similarly, introduction of a phenyl group at the 2-position of the 1-vinylpyrrole system enhances overall conjugation [1]. These electronic perturbations differentiate 1-ethenyl-3-ethyl-2-phenylpyrrole from non-vinyl or non-phenyl analogs in applications where extended π-conjugation is critical (e.g., optoelectronic materials).

NMR Spectroscopy Electronic Structure Conjugation Analysis

Polymerization of N-Vinyl-2-phenylpyrrole to Functional Oligomers

Cationic polymerization of N-vinyl-2-phenylpyrrole (catalysts: Me₃SiCl, CF₃COOH, BF₃·OEt₂, HCl, WCl₆, FeCl₃; 20–70 °C; 24–48 h) yields oligomers (MW 1400–1700) with an unusual alternating 2-phenylpyrrole–ethylidene backbone structure in up to 63% yield [1]. Radical polymerization (AIBN, 60–80 °C, 40–60 h or UV) produces oligomers (MW 2100–3000) with a polyethylene backbone and pendant 2-phenylpyrrole groups in up to 40% yield [1]. After I₂ doping, both oligomer types exhibit semiconductor behavior (conductivity 1.3×10⁻⁶–3.6×10⁻⁶ S/cm), paramagnetism (4.2×10¹⁷–8.7×10¹⁷ spins/g), and near-UV fluorescence (λ 355–363 nm, acetonitrile) [1]. The 3-ethyl substituent on the target compound is expected to modulate solubility, thermal properties, and solid-state packing relative to the unsubstituted N-vinyl-2-phenylpyrrole comparator.

Polymer Chemistry Conductive Polymers Optoelectronics

Silica Gel-Mediated Regioselective C-Vinylation of 1-Vinylpyrroles

Under solvent-free silica gel grinding at room temperature, 1-vinylpyrroles readily add to benzoylacetylene in a regio- and stereoselective manner, forming (E)-2-(2-benzoylvinyl)-1-vinylpyrroles in 50–84% yield [1]. The specific reaction of 1-ethenyl-3-ethyl-2-phenylpyrrole proceeds over 3.5 hours to yield (E)-2-(2-benzoylvinyl)-4-ethyl-5-phenylpyrrole [1]. This silica gel-mediated protocol offers a practical, room-temperature route to C2-functionalized N-vinylpyrroles without requiring transition-metal catalysts or anhydrous conditions, distinguishing it from traditional Heck-type or Friedel-Crafts vinylation approaches.

C–C Bond Formation Heterocycle Functionalization Green Chemistry

I₂-Doped Semiconducting Oligomers from N-Vinyl-3-alkyl-2-phenylpyrroles

Oligomers derived from N-vinyl-3-alkyl-2-phenylpyrroles (including the 3-ethyl derivative) form I₂-doped semiconducting materials [1]. The study further demonstrates that pyrrole ring iodination can be achieved, offering an additional route to modulate electronic properties [1]. While specific conductivity values for the 3-ethyl derivative are not isolated in the available metadata, the class-level demonstration establishes the feasibility of generating semiconducting materials from this compound series. The 3-alkyl substituent length is expected to influence oligomer solubility, film-forming properties, and solid-state packing, providing a tunable parameter absent in unsubstituted N-vinylpyrroles.

Organic Semiconductors Doping Conductive Oligomers

Validated Applications of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-


Electroconducting & Fluorescent Oligomers for Optoelectronics

Based on the demonstrated ability of structurally related N-vinyl-2-phenylpyrroles to form electroconducting (1.3–3.6×10⁻⁶ S/cm post-I₂ doping), paramagnetic (4.2–8.7×10¹⁷ spins/g), and near-UV fluorescent (λ 355–363 nm) oligomers [1], this compound is a suitable monomer candidate for developing organic semiconductors, hole-transport materials, or fluorescent probes. The 3-ethyl substituent provides a handle for modulating solubility and film morphology, offering a differentiated property profile versus the unsubstituted N-vinyl-2-phenylpyrrole comparator [2].

C2-Functionalization via Silica Gel C-Vinylation

The regio- and stereoselective addition to benzoylacetylene under solvent-free silica gel grinding conditions (50–84% yield, room temperature, 3.5 h) [3] establishes this compound as a practical intermediate for constructing (E)-2-(2-benzoylvinyl)pyrrole derivatives. This operationally simple protocol avoids transition-metal catalysts and anhydrous conditions, making it attractive for laboratory-scale synthesis and potential scale-up where cost and operational simplicity are prioritized over maximum yield.

Structure–Property Relationships in N-Vinylpyrrole Polymerization

The compound's N-vinyl group confers polymerization behavior distinct from N–H or N-alkyl pyrroles, including ~25% lower basicity that influences acid-catalyzed pathways [4]. Combined with the 2-phenyl and 3-ethyl substituents, which modulate π-conjugation extent and solubility [5], this compound serves as a defined structural probe for systematic investigations into how pyrrole substitution patterns affect polymerization kinetics, oligomer architecture, and final material properties (conductivity, fluorescence, thermal stability).

13C NMR Reference Compound for Substituent Effects

13C NMR studies have established that the 1-vinyl and 2-phenyl substituents in this compound class increase system conductivity and polarizability via enhanced conjugation [5]. This compound can serve as a reference standard in NMR-based electronic structure studies of pyrrole derivatives, particularly for calibrating substituent-induced chemical shift perturbations in heteroaromatic systems.

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